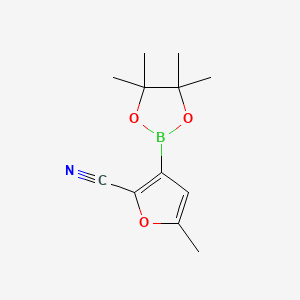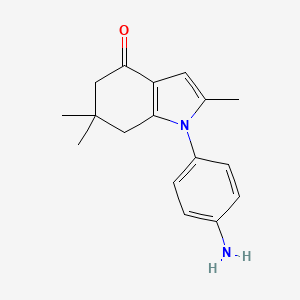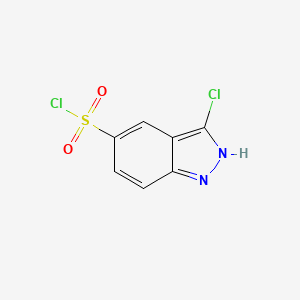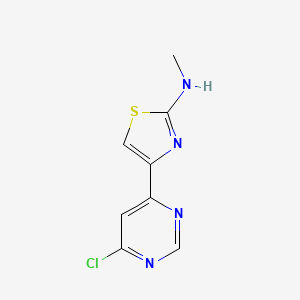
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine
描述
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a thiazole ring substituted with a methylamine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a nucleophilic substitution reaction. For example, 4,6-dichloropyrimidine can be reacted with an appropriate amine under basic conditions to introduce the desired substituents.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of the Pyrimidine and Thiazole Rings: The final step involves coupling the pyrimidine and thiazole rings through a nucleophilic substitution reaction, where the chlorine atom on the pyrimidine ring is replaced by the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
科学研究应用
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, including potential anticancer, antimicrobial, and antiviral agents.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving pyrimidine and thiazole derivatives.
Industrial Applications: The compound can be used in the development of new materials and catalysts, as well as in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, interfering with DNA or RNA synthesis, or disrupting cellular processes. The molecular targets and pathways involved can vary widely depending on the specific pharmacological activity being studied.
相似化合物的比较
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine can be compared with other similar compounds, such as:
4-(6-Chloropyrimidin-4-yl)morpholine: This compound features a morpholine ring instead of a thiazole ring and has different pharmacological properties.
4-(6-Chloropyrimidin-4-yl)thiazole: This compound lacks the methylamine group and may have different reactivity and biological activity.
6-Chloropyrimidine-4-amine: This compound lacks the thiazole ring and has different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-10-8-13-6(3-14-8)5-2-7(9)12-4-11-5/h2-4H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOKVBIEELFKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855885 | |
| Record name | 4-(6-Chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932738-80-2 | |
| Record name | 4-(6-Chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


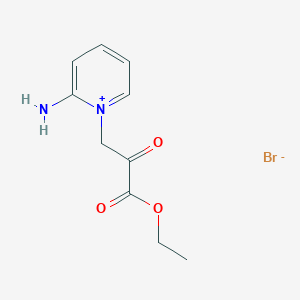
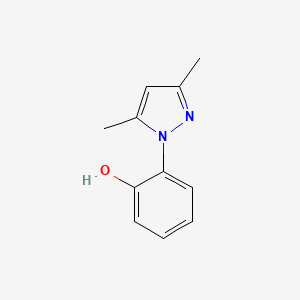
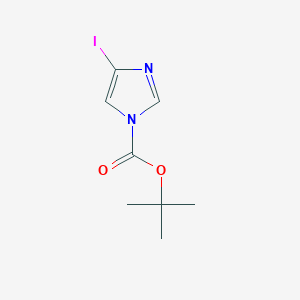
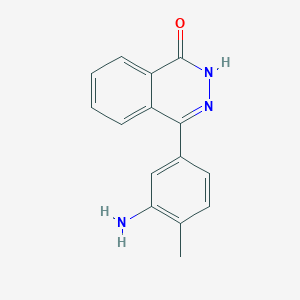
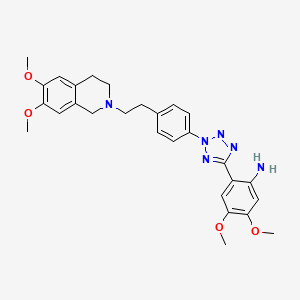
![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)
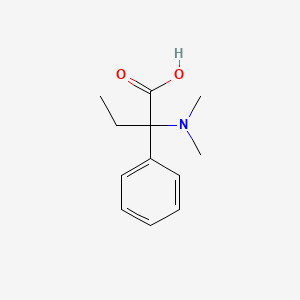
![(2-chloro-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B3033116.png)
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)

